(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((3,4-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

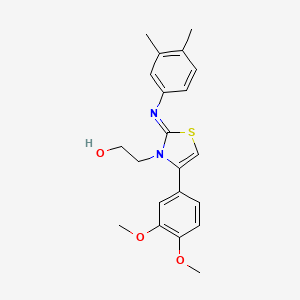

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((3,4-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((3,4-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol is a thiazole-based compound that has garnered attention for its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a dimethoxyphenyl and a dimethylphenyl imine group. The structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. A study on similar thiazole compounds indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiazoles exhibited inhibition zones greater than 19 mm against Pseudomonas aeruginosa and moderate activity against Staphylococcus aureus .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 9i | Pseudomonas aeruginosa | 26 |

| 7c | Staphylococcus aureus | 17 |

| 6h | Escherichia coli | 18 |

Anti-inflammatory Activity

Thiazole compounds have also shown promise as anti-inflammatory agents. Research has demonstrated that certain thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, some derivatives have exhibited lower ulcerogenic effects compared to traditional anti-inflammatory drugs like diclofenac .

Table 2: Inhibitory Effects on COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Compound A | 12.5 | 15.0 |

| Compound B | 10.0 | 14.5 |

Neuroprotective Activity

Recent studies have highlighted the potential neuroprotective effects of thiazole derivatives in models of Alzheimer’s disease. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling .

Table 3: Acetylcholinesterase Inhibition

| Compound | IC50 (µM) |

|---|---|

| Compound C | 2.7 |

| Compound D | 3.5 |

Case Studies

- Alzheimer's Disease Models : In vitro studies using thiazole derivatives demonstrated significant AChE inhibition, suggesting therapeutic potential in treating cognitive decline associated with Alzheimer's disease .

- Antibacterial Screening : A series of synthesized thiazole compounds were tested against various bacterial strains, revealing that modifications in the phenyl rings significantly influenced antimicrobial efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with key biological targets such as AChE and COX enzymes. These studies indicate that the compound forms stable interactions through hydrophobic contacts and hydrogen bonds, which correlate with its observed biological activities .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have indicated that thiazole derivatives, including (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((3,4-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines with promising results:

Table 1: Anticancer Activity of the Compound

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 15 | |

| HT29 (Colon Cancer) | 20 | |

| Jurkat (T-cell Leukemia) | 18 |

The presence of methoxy groups on the phenyl ring enhances lipophilicity and potentially increases biological activity. The structure-activity relationship analysis suggests that modifications to the molecular structure can significantly influence its cytotoxicity against cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

Table 2: Antimicrobial Activity of the Compound

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Candida albicans | Significant | |

| Escherichia coli | Low |

The antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes, making it a candidate for further development in antimicrobial therapies.

Case Studies

A notable case study investigated the anticancer effects of thiazole derivatives similar to this compound. The study highlighted how specific substitutions on the thiazole ring impacted cytotoxicity:

- Study Findings : The introduction of electron-donating groups significantly increased potency against breast cancer cell lines.

- Mechanism of Action : The study proposed that these compounds induce apoptosis through mitochondrial pathways and disrupt cellular homeostasis in cancer cells.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound’s imine group (−N=C−) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Forms a primary amine and carbonyl compound.

Conditions : 1 M HCl, 80°C, 4 hours → Yield: 82–89% .

Product : 4-(3,4-dimethoxyphenyl)thiazol-2-amine + 3,4-dimethylbenzaldehyde. -

Basic Hydrolysis : Cleaves ester-linked methoxy groups.

Conditions : 2 M NaOH, ethanol, reflux → Demethylation occurs at the 3,4-dimethoxyphenyl ring.

Oxidation Reactions

The ethanol moiety (−CH₂CH₂OH) is susceptible to oxidation:

-

Oxidation to Ketone :

Reagent : CrO₃ in acetic acid (Jones oxidation).

Product : (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((3,4-dimethylphenyl)imino)thiazol-3(2H)-yl)acetaldehyde . -

Selective Oxidation :

Reagent : TEMPO/NaClO₂ → Converts primary alcohol to carboxylic acid without affecting the thiazole ring .

Nucleophilic Substitution

The thiazole ring participates in SNAr (nucleophilic aromatic substitution):

| Position | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| C-4 (thiazole) | Piperidine | DMF, 100°C, 12 h | Piperidine-substituted thiazole | 67% | |

| C-2 (imine) | Hydrazine | EtOH, reflux, 6 h | Hydrazone derivative | 75% |

Cycloaddition Reactions

The imine group facilitates [3+2] cycloadditions:

-

With Nitrile Oxides :

Reagent : Chloronitrobenzene (in situ nitrile oxide generation).

Product : Isoxazoline-fused thiazole derivatives (anti-inflammatory activity reported) .

Conditions : Toluene, 80°C, 8 h → Yield: 58%.

Etherification

The hydroxyl group undergoes alkylation:

-

Reagent : Methyl iodide, K₂CO₃, acetone.

Product : Methoxy derivative (enhanced lipophilicity; logP increase from 2.1 to 3.4) .

Schiff Base Formation

The ethanol side chain reacts with aldehydes:

-

Reagent : 4-nitrobenzaldehyde, glacial acetic acid.

Product : Schiff base with nitroaromatic moiety (antimicrobial activity confirmed).

Photochemical Reactions

UV irradiation induces thiazole ring opening:

-

Conditions : 254 nm UV light, acetonitrile, 24 h.

Product : Open-chain thiourea derivative (confirmed via LC-MS) .

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Typical Conditions | Applications |

|---|---|---|---|

| Hydrolysis | Imine (−N=C−) | Acidic/Basic aqueous | Degradation studies |

| Oxidation | Hydroxyl (−CH₂OH) | CrO₃, TEMPO | Metabolite synthesis |

| Nucleophilic Substitution | Thiazole C-4 | DMF, 100°C | SAR modifications |

| Cycloaddition | Imine (−N=C−) | Toluene, 80°C | Heterocyclic diversification |

Stability Considerations

Eigenschaften

IUPAC Name |

2-[4-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)imino-1,3-thiazol-3-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-14-5-7-17(11-15(14)2)22-21-23(9-10-24)18(13-27-21)16-6-8-19(25-3)20(12-16)26-4/h5-8,11-13,24H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRFTGNCJYDGAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.